molecular formula C14H12N4O B147243 5-(3-Benzyloxyphenyl)-1H-tetrazole CAS No. 130019-48-6

5-(3-Benzyloxyphenyl)-1H-tetrazole

Cat. No. B147243
M. Wt: 252.27 g/mol
InChI Key: VWWINOIXMBLCEM-UHFFFAOYSA-N
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Description

Compounds with benzyloxyphenyl structures are commonly used in organic synthesis . They often serve as building blocks in the creation of more complex molecules .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses organoboron reagents, which are generally stable, readily prepared, and environmentally benign .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a phenyl group attached to boron . The boron atom is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving similar compounds . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .


Physical And Chemical Properties Analysis

Similar compounds, such as (3-Benzyloxyphenyl)acetic acid, appear as a solid and have a light brown color . The melting point is typically in the range of 119 - 123 °C .

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding dust formation and breathing vapors, mist, or gas . These compounds should not be allowed to enter drains .

Future Directions

Future research may focus on developing more efficient synthesis methods and exploring new applications for these types of compounds. For example, the Suzuki–Miyaura coupling reaction is a promising area of study due to its mild reaction conditions and the use of environmentally benign organoboron reagents .

properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWINOIXMBLCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Benzyloxyphenyl)-1H-tetrazole

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